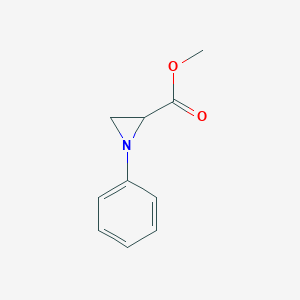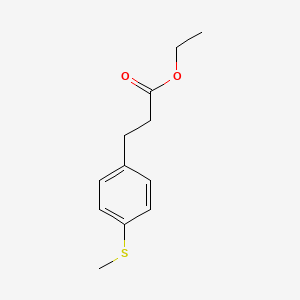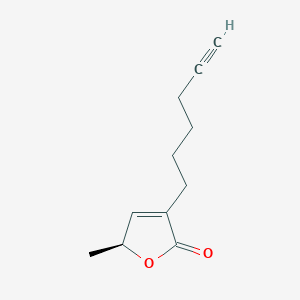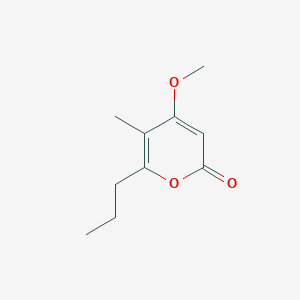![molecular formula C18H21N3OS2 B12574957 Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound with a unique structure that includes cyclopropyl and tetrahydrobenzothieno pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps. The process begins with the preparation of the cyclopropyl and tetrahydrobenzothieno pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of robust reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, such as in the development of new drugs or treatments.
Industry: It may have applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing cyclopropyl or tetrahydrobenzothieno pyrimidine structures. Examples include:
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- analogs with different substituents.
- Other cyclopropyl-containing acetamides.
- Tetrahydrobenzothieno pyrimidine derivatives with varying functional groups.
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H21N3OS2 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3OS2/c22-14(19-11-7-8-11)9-23-17-15-12-3-1-2-4-13(12)24-18(15)21-16(20-17)10-5-6-10/h10-11H,1-9H2,(H,19,22) |
InChI-Schlüssel |
FIVBZFLOTHDKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4CC4)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)

![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)


![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)



![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

